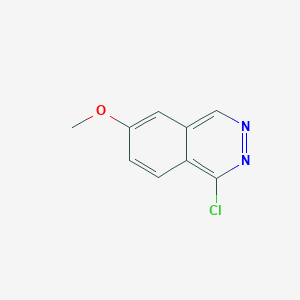

1-Chloro-6-methoxyphthalazine

Description

Properties

IUPAC Name |

1-chloro-6-methoxyphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-2-3-8-6(4-7)5-11-12-9(8)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFKOPXFBGNEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CN=NC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593314 | |

| Record name | 1-Chloro-6-methoxyphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256443-70-6 | |

| Record name | 1-Chloro-6-methoxyphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-6-methoxyphthalazine basic properties

An In-depth Technical Guide to 1-Chloro-6-methoxyphthalazine: Properties, Synthesis, and Applications

Introduction

The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and cardiotonic effects.[1] Within this class, functionalized derivatives serve as critical intermediates for the synthesis of more complex molecular architectures. This compound is a key exemplar of such a building block. The presence of a reactive chloro group at the 1-position and an electron-donating methoxy group on the benzene ring provides a unique combination of reactivity and electronic properties.

This guide offers a comprehensive overview of the fundamental properties of this compound, designed for researchers and professionals in drug discovery and organic synthesis. We will delve into its physicochemical characteristics, a robust synthetic protocol, reactivity profile, and its potential as a precursor for novel therapeutic agents.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting. While specific experimental data for this exact isomer is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogues.

The core structure consists of a phthalazine (2,3-benzodiazine) ring system.[2][3] The key functional groups are a chlorine atom at the C1 position, which is part of the pyridazine ring, and a methoxy group at the C6 position of the fused benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Method |

| Molecular Formula | C₉H₇ClN₂O | (Calculated) |

| Molecular Weight | 194.62 g/mol | (Calculated) |

| Appearance | Pale yellow to white solid (Predicted) | [3] |

| Solubility | Soluble in dichloromethane, methanol; Insoluble in water (Predicted).[2][4] | (Inference from analogues) |

| Melting Point | Not specified; likely >100 °C | (Inference from analogues) |

| pKa | ~1.98 ± 0.30 (Predicted) | [4] |

Note: Many properties are predicted or inferred from structurally similar compounds due to the limited availability of specific experimental data for this isomer.

Synthesis and Reactivity

The synthesis of this compound is most effectively achieved from its corresponding phthalazinone precursor. The chlorination of the amide functionality is a standard and high-yielding transformation in heterocyclic chemistry.

Synthetic Workflow

The logical synthetic pathway involves the chlorination of 6-methoxyphthalazin-1(2H)-one. This precursor can be synthesized from commercially available starting materials. The critical step is the conversion of the hydroxyl group (in the tautomeric form of the phthalazinone) to a chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol: Chlorination of 6-Methoxyphthalazin-1(2H)-one

This protocol describes a standard procedure for the synthesis of 1-chloro-substituted phthalazines from their phthalazinone analogues.[5][6]

Materials:

-

6-methoxyphthalazin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, suspend 6-methoxyphthalazin-1(2H)-one (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105 °C). Maintain reflux for 3-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). The starting material is solid, and the reaction mixture should become a clearer solution as the product forms.

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a beaker. This step must be performed in a well-ventilated fume hood as the quenching of POCl₃ is highly exothermic and releases HCl gas.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the pH is neutral (pH 7-8). This will precipitate the crude product.

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Core Reactivity

The reactivity of this compound is dominated by the C-Cl bond. The chlorine atom at the 1-position is activated towards nucleophilic substitution. This high reactivity is analogous to that of 2-chloropyridines and is a cornerstone of its utility as a synthetic intermediate.[6][7]

-

Nucleophilic Substitution: It readily reacts with a variety of nucleophiles (N, O, S, and C-based) to displace the chloride ion. For example, it can react with amines, alcohols, thiols, and active methylene compounds to generate a diverse library of substituted phthalazine derivatives.[6]

-

Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups.

Spectroscopic Characterization

Unambiguous structure determination relies on a combination of spectroscopic techniques.[8][9] Below are the expected spectral characteristics for this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.5-8.5 ppm, showing characteristic coupling patterns. The protons on the methoxy-substituted ring will be upfield compared to the other ring. - A sharp singlet for the methoxy (OCH₃) protons (3H) around δ 3.9-4.1 ppm.[10] |

| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm. - The carbon attached to the chlorine (C1) will be significantly deshielded. - The carbon of the methoxy group will appear around δ 55-60 ppm. |

| IR Spectroscopy | - C-Cl stretch: ~700-800 cm⁻¹. - Aromatic C=C and C=N stretches: ~1500-1640 cm⁻¹. - C-O-C (ether) stretch: ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric).[11] |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 194. - A characteristic M+2 peak at m/z 196 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.[12] |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile starting material for the synthesis of biologically active compounds. The phthalazine core is associated with a range of pharmacological activities.

-

Anticancer Agents: Many phthalazine derivatives have been investigated as potential antitumor agents.[5] The ability to easily modify the 1-position of this compound allows for the systematic exploration of structure-activity relationships (SAR) in the design of new anticancer drugs.

-

Enzyme Inhibitors: The phthalazine scaffold is present in inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and phosphodiesterases (PDEs), which are important targets in cancer and inflammatory diseases.[1]

-

Precursor for Fused Heterocycles: The reactive nature of the compound makes it an ideal precursor for synthesizing fused heterocyclic systems, such as triazolo[3,4-a]phthalazines, which have their own unique biological profiles.[1]

Safety and Handling

Based on GHS classifications for similar chlorinated aromatic heterocycles like 1-chlorophthalazine, this compound should be handled with care.[13][14]

-

Hazards: Expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[13][14]

-

Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated chemical fume hood.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined reactivity, centered on the susceptibility of the C1-chloro group to nucleophilic displacement and cross-coupling reactions, provides a reliable entry point to a vast chemical space of substituted phthalazine derivatives. A solid understanding of its synthesis, properties, and reactivity empowers researchers to leverage this scaffold in the rational design and development of novel compounds with significant therapeutic potential.

References

- PubChem. 1,7-Dichloro-6-methoxy-4-methyl-phthalazine.

- ResearchGate. Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).

- ChemBK. 1-Chloro-phthalazine.

- IISTE.org. Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents.

- Stuvia. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

- PubChemLite. 4-chloro-6-methoxy-1-methylphthalazine (C10H9ClN2O).

- PubChem. 1-Chlorophthalazine.

- PubChem. 1-Chloro-4-(4-methylphenyl)phthalazine.

- PubChem. Phthalazine.

- ResearchGate. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine.

- University of California, Irvine. Problems from Previous Years' Exams - Organic Spectroscopy.

- Der Pharma Chemica. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine.

- UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy.

- University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- National Center for Biotechnology Information. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach.

- University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. Phthalazine | C8H6N2 | CID 9207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-CHLORO-6,7-DIMETHOXY-PHTHALAZINE | 70724-23-1 [amp.chemicalbook.com]

- 5. iiste.org [iiste.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Problems from Previous Years' Exams [chem.uci.edu]

- 9. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 10. youtube.com [youtube.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. lehigh.edu [lehigh.edu]

- 13. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-Chloro-4-(4-methylphenyl)phthalazine | C15H11ClN2 | CID 6408759 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloro-6-methoxyphthalazine (CAS 256443-70-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-Chloro-6-methoxyphthalazine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, the aim of this document is to synthesize available technical information with practical, field-proven insights. While specific experimental data for this exact compound is not extensively published, this guide extrapolates from well-established chemical principles and documented procedures for closely related analogs to provide a robust framework for its synthesis, characterization, and application.

Introduction and Significance

This compound belongs to the phthalazine class of nitrogen-containing heterocyclic compounds. The phthalazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Phthalazine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antihypertensive properties.[3][4]

The subject of this guide, with its specific substitution pattern—a reactive chlorine atom at the 1-position and an electron-donating methoxy group at the 6-position—presents itself as a versatile intermediate for the synthesis of novel drug candidates. The chloro substituent serves as a key functional handle for introducing molecular diversity through nucleophilic substitution reactions, while the methoxy group can influence the molecule's electronic properties and metabolic stability.

Physicochemical Properties

| Property | Predicted/Inferred Value | Source/Basis |

| CAS Number | 256443-70-6 | [5] |

| Molecular Formula | C₉H₇ClN₂O | Calculated |

| Molecular Weight | 194.62 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar phthalazine derivatives |

| Melting Point | Not reported; expected to be a crystalline solid with a defined melting point. | General property of similar organic compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF. Limited solubility in water. | Polarity of the molecule |

| Purity | Commercially available at ≥95% | [5] |

Synthesis of this compound

A robust synthetic route to this compound can be confidently proposed based on established methods for analogous phthalazine derivatives, particularly the synthesis of 1-chloro-4-substituted-7-methoxyphthalazines. The synthesis is a two-step process commencing from a commercially available substituted benzoic acid.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-methoxyphthalazin-1(2H)-one

-

Rationale: This step involves a condensation reaction between the starting benzoic acid derivative and hydrazine hydrate to form the heterocyclic phthalazinone core. Acetic acid is a common solvent for this type of cyclization, providing a slightly acidic medium that facilitates the reaction.

-

Procedure:

-

To a solution of 4-methoxy-2-formylbenzoic acid (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.1 equivalents).

-

Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield 6-methoxyphthalazin-1(2H)-one.

-

Step 2: Synthesis of this compound

-

Rationale: The hydroxyl group of the phthalazinone tautomer is converted to a chloro group using a standard chlorinating agent such as phosphoryl chloride (POCl₃). This is a common and effective method for the synthesis of chlorophthalazines from their corresponding phthalazinones.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-methoxyphthalazin-1(2H)-one (1 equivalent) in an excess of phosphoryl chloride (POCl₃).

-

Heat the mixture at reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

After the reaction is complete (monitored by TLC), carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford pure this compound.

-

Spectroscopic Characterization (Predicted)

| Technique | Predicted Key Features |

| ¹H NMR | A singlet for the methoxy protons (around 3.9-4.1 ppm). Aromatic protons will appear in the range of 7.0-8.5 ppm, with coupling patterns dictated by their positions on the benzene ring. |

| ¹³C NMR | A signal for the methoxy carbon (around 55-60 ppm). Aromatic carbons will be in the range of 110-160 ppm. The carbon bearing the chlorine atom (C1) will be significantly downfield. |

| IR Spectroscopy | Characteristic peaks for C-O stretching of the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹). Aromatic C-H stretching (above 3000 cm⁻¹) and C=C/C=N stretching in the 1400-1600 cm⁻¹ region. A peak for the C-Cl bond will be present in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z 194, with a characteristic M+2 peak at m/z 196 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom. |

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug development lies in its reactivity as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 1-position is activated towards displacement by the adjacent nitrogen atom of the phthalazine ring system.

Nucleophilic Aromatic Substitution (SNAr)

Caption: General scheme for nucleophilic substitution of this compound.

A wide array of nucleophiles can be employed to displace the chloride, leading to a diverse library of substituted phthalazines. Common nucleophiles include:

-

Amines: Reaction with primary and secondary amines introduces amino functionalities, a common feature in many drug molecules.

-

Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting with the corresponding alkoxides or phenoxides.

-

Thiols: Thioether linkages can be formed through reaction with thiols.

-

Carbon Nucleophiles: Organometallic reagents or stabilized carbanions can be used to form new carbon-carbon bonds.

Potential Therapeutic Applications

By leveraging the SNAr reactivity, this compound can serve as a key starting material for the synthesis of compounds targeting a variety of biological pathways. The broader class of phthalazine derivatives has shown promise as:

-

Enzyme Inhibitors: Including kinases and phosphodiesterases.[2]

-

Receptor Antagonists: For various G-protein coupled receptors.

-

Anticancer Agents: Through various mechanisms of action.[3]

Safety and Handling

-

General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicological properties of this specific compound have not been extensively studied. It should be handled with the care afforded to all novel chemical entities.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- Jhang, K. J., De, A., & El Azm, F. S. (2009). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.

- Aziz, M. A., et al. (2012). Phthalazine PDE IV inhibitors: Conformational study of some 6-methoxy-1,4-disubstituted derivatives. Bioorganic & Medicinal Chemistry, 20(13), 4057-4066.

- Bayoumi, A. H., et al. (2014). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 6(5), 323-333.

- Singh, S., et al. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.

- Sanofi-Aventis. (2008). 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof. U.S. Patent No. 7,423,030 B2. Washington, DC: U.S. Patent and Trademark Office.

Sources

From Serendipity to Precision Medicine: A Technical History of Phthalazine Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The narrative of phthalazine chemistry is a compelling chronicle of scientific inquiry, beginning with its synthesis in the late 19th century and evolving into a cornerstone of modern medicinal chemistry. This guide provides a technical exploration of the discovery and history of phthalazine compounds, designed for those at the forefront of pharmaceutical research and development. We will trace the journey of this versatile scaffold from its humble origins to its current status as a privileged structure in a multitude of therapeutic agents.

The Genesis of a Scaffold: The First Synthesis of Phthalazine

The story of phthalazine begins in 1893 with the pioneering work of S. Gabriel and G. Pinkus.[1] Their initial synthesis involved the condensation of ω-tetrabromorthoxylene with hydrazine.[2] This foundational reaction, while historically significant, has largely been supplanted by more efficient and versatile synthetic routes. An alternative early method involved the reduction of chlorphthalazine using phosphorus and hydroiodic acid.[2]

These early syntheses, though groundbreaking for their time, laid the chemical groundwork for what would become a vast and therapeutically significant class of compounds. The fundamental bicyclic structure, a benzene ring fused to a pyridazine ring, offered a rigid and tunable platform for medicinal chemists to explore.[2]

A Serendipitous Discovery: Hydralazine and the Dawn of Phthalazine-Based Therapeutics

For decades, phthalazine remained a curiosity confined to the annals of organic chemistry. Its trajectory was irrevocably altered in the mid-20th century with a serendipitous discovery by scientists at Ciba. While searching for new antimalarial agents, they synthesized 1-hydrazinophthalazine, later known as hydralazine .[3][4][5] Unexpectedly, this compound exhibited potent vasodilatory effects.[4]

This discovery was a watershed moment. Ciba filed a patent for hydralazine in 1945, which was granted in 1949.[3][4] By 1953, it had received FDA approval, becoming one of the first orally active antihypertensive medications.[3][4][6] Hydralazine's mechanism of action is believed to involve the inhibition of inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells, leading to vasodilation.[3][4] This landmark discovery not only provided a crucial new tool for managing hypertension but also catapulted the phthalazine scaffold into the forefront of medicinal chemistry.

Expanding the Therapeutic Arsenal: From Allergies to Oncology

The success of hydralazine spurred a wave of research into the therapeutic potential of other phthalazine derivatives, revealing the remarkable versatility of this chemical scaffold.

Azelastine: A Phthalazine-Based Antihistamine

First synthesized in 1971, azelastine emerged as a potent second-generation antihistamine and mast cell stabilizer.[7][8] Its development showcased that modifications to the phthalazine core could yield compounds with entirely different pharmacological profiles. Azelastine is now a widely used treatment for allergic rhinitis and conjunctivitis.[9]

Olaparib: A Paradigm Shift in Cancer Therapy

The 21st century witnessed the rise of targeted cancer therapies, and the phthalazine scaffold played a central role in this revolution with the development of olaparib .[10][11] Developed by KuDOS Pharmaceuticals, which was later acquired by AstraZeneca, olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[10][11][12]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are also involved in DNA repair, the inhibition of PARP leads to a synthetic lethality, causing the cancer cells to die.[10][13] Olaparib received its first approvals from the FDA and EMA in 2014 for the treatment of BRCA-mutated advanced ovarian cancer.[10][14] This marked a significant milestone, as it was the first cancer treatment targeted against an inherited genetic fault to be licensed.[13]

Table 1: Key Phthalazine-Based Therapeutics

| Drug | Year of Discovery/Patent | Therapeutic Class | Mechanism of Action |

| Hydralazine | 1949 (Patent) | Antihypertensive | Vasodilator[3][4] |

| Azelastine | 1971 (Synthesized) | Antihistamine | H1 receptor antagonist, mast cell stabilizer[7][8] |

| Olaparib | ~2005 (Developed) | Anticancer | PARP inhibitor[10][11] |

The Evolving Art of Synthesis: From Classical Methods to Modern Innovations

The synthetic methodologies for creating phthalazine derivatives have evolved significantly, moving from harsh, multi-step procedures to more efficient and elegant strategies.[15] Modern approaches often focus on the construction of the phthalazinone core, a common feature in many biologically active molecules.[16][17][18][19][20][21][22]

Experimental Protocol: A Representative Modern Synthesis of a Phthalazinone Derivative

The following protocol outlines a general, contemporary approach to synthesizing a substituted phthalazinone, a key intermediate for many phthalazine-based drugs.

Step 1: Condensation to form the Phthalazinone Core

-

A mixture of an appropriate 2-acylbenzoic acid (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is refluxed for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum to yield the phthalazinone derivative.

Step 2: Functionalization of the Phthalazinone Core

-

To a solution of the phthalazinone (1.0 eq) in a suitable solvent such as DMF, a base like potassium carbonate (1.5 eq) is added.

-

The desired alkylating or acylating agent (1.1 eq) is added, and the mixture is stirred at an appropriate temperature (e.g., 60-80 °C) until the reaction is complete (monitored by TLC).

-

The reaction mixture is poured into ice water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Caption: A generalized two-step workflow for the synthesis and functionalization of phthalazinone derivatives.

Visualizing the Privileged Scaffold

The versatility of the phthalazine core lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of its pharmacological properties.

Caption: The phthalazine ring system highlighting potential points of substitution (R1-R4).

The Future Trajectory of Phthalazine Chemistry

The journey of phthalazine from a laboratory curiosity to a privileged scaffold in drug discovery is a powerful illustration of the synergy between organic synthesis and medicinal chemistry. The ongoing exploration of this versatile ring system promises to yield new therapeutic agents with novel mechanisms of action. Future research is likely to focus on:

-

Novel Drug Conjugates: Utilizing the phthalazine scaffold as a stable linker for antibody-drug conjugates (ADCs) and other targeted delivery systems.

-

PROTACs and Molecular Glues: Employing phthalazine-based ligands to recruit E3 ubiquitin ligases for targeted protein degradation.

-

CNS-Penetrant Agents: Designing new phthalazine derivatives with the ability to cross the blood-brain barrier for the treatment of neurological disorders.

The rich history of phthalazine serves as a compelling foundation for its future. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the phthalazine scaffold is poised to remain a vital component in the armamentarium of drug discovery for years to come.

References

- Ciba Foundation Symposium. (1954). Hypertension: Humoral and Neurogenic Factors. Little, Brown.

- Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active inhibitor of poly (ADP-ribose) polymerase. Journal of medicinal chemistry, 51(20), 6581–6591.

- Zechel, H. J., & Stähle, H. (1988). Azelastine. Drugs of Today, 24(10), 733-746.

- Schmid, H., & Druey, J. (1956). Hydralazine and related compounds. CIBA Foundation Symposium-Hypertension: Humoral and Neurogenic Factors, 123-137.

- Pushpakom, S., et al. (2019). Drug repurposing: progress, challenges and recommendations. Nature reviews Drug discovery, 18(1), 41-58.

- Gabriel, S., & Pinkus, G. (1893). Ueber das Phtalazin. Berichte der deutschen chemischen Gesellschaft, 26(2), 2210-2216.

- Azevedo, R. B., et al. (2019). Drug repositioning: a review of the state of the art. Pharmaceuticals, 12(3), 119.

- Ashburn, T. T., & Thor, K. B. (2004). Drug repositioning: identifying and developing new uses for existing drugs. Nature reviews Drug discovery, 3(8), 673-683.

- Nosengo, N. (2016). Can you teach an old drug new tricks?.

- Langedijk, J., et al. (2015). The drug-repurposing ecosystem. Drug discovery today, 20(11), 1283-1286.

- Jourdan, J. P., et al. (2020). Drug repositioning: a new opportunity for academic research?.

- Cha, Y., et al. (2018). Drug repositioning: new approaches and future prospects. Journal of controlled release, 283, 1-13.

- Talevi, A., & Bellera, C. L. (2020). Challenges and opportunities with drug repositioning: finding new purposes for known drugs. Expert opinion on drug discovery, 15(4), 397-401.

- Hernandez, J. J., et al. (2017). A systematic review of drug repositioning: a new way to accelerate the drug discovery process. Expert opinion on drug discovery, 12(12), 1209-1221.

- Parvathaneni, V., et al. (2019). Drug repositioning: a review of drug discovery and development. Drug discovery today, 24(10), 2087-2097.

Sources

- 1. File:Phthalazine synthesis.png - Wikimedia Commons [commons.wikimedia.org]

- 2. Phthalazine - Wikipedia [en.wikipedia.org]

- 3. Hydralazine - Wikipedia [en.wikipedia.org]

- 4. The History of Hydralazine: A Medical Perspective - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Azelastine - Wikipedia [en.wikipedia.org]

- 8. Azelastine - Meda - AdisInsight [adisinsight.springer.com]

- 9. researchgate.net [researchgate.net]

- 10. Olaparib - Wikipedia [en.wikipedia.org]

- 11. worldwidecancerresearch.org [worldwidecancerresearch.org]

- 12. What is the approval history and clinical development pathway of Lynparza? [synapse.patsnap.com]

- 13. Olaparib: the journey of a world-first drug | TRM CancerBRC [cancerbrc.org]

- 14. Frontiers | Olaparib and advanced ovarian cancer: Summary of the past and looking into the future [frontiersin.org]

- 15. guidechem.com [guidechem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 19. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sciforum.net [sciforum.net]

- 21. iiste.org [iiste.org]

- 22. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 1-Chloro-6-methoxyphthalazine in Synthetic Chemistry

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction: The Phthalazine Core and the Strategic Importance of 1-Chloro Intermediates

The phthalazine scaffold is a privileged bicyclic heteroaromatic system that is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anticonvulsant, antihypertensive, and anti-inflammatory properties.[1][2][3] The value of the phthalazine core lies in its rigid structure, which allows for the precise spatial orientation of various substituents, and its nitrogen atoms, which can participate in hydrogen bonding and other key interactions with biological targets.

At the heart of synthesizing diverse libraries of phthalazine-based compounds is the strategic use of versatile intermediates. Among these, 1-chlorophthalazines are of paramount importance. The chloro-substituent at the 1-position acts as an excellent leaving group, paving the way for a plethora of nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, making 1-chlorophthalazines key building blocks in the journey towards novel therapeutic agents.[1][4]

This guide focuses on the synthetic utility of 1-Chloro-6-methoxyphthalazine. The presence of a methoxy group at the 6-position is anticipated to modulate the electronic properties of the phthalazine ring, potentially influencing its reactivity and the biological activity of its downstream derivatives.

Physicochemical Properties and Safety Considerations

While specific data for this compound is not available, we can infer its general properties and safety precautions from related compounds like 1-chlorophthalazine.

| Property | Inferred Value/Information | Source/Basis |

| Molecular Formula | C9H7ClN2O | - |

| Molecular Weight | 194.62 g/mol | - |

| Appearance | Likely a solid at room temperature | Analogy to 1-chlorophthalazine |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF. | General solubility of similar organic compounds. |

| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. | General precautions for halogenated aromatic compounds.[5] |

Synthesis of this compound: A-Reliable Pathway

The most common and industrially scalable method for the synthesis of 1-chlorophthalazines is the chlorination of the corresponding phthalazin-1(2H)-ones. This transformation is typically achieved using phosphorus oxychloride (POCl3), often in the presence of a base or with an excess of POCl3 acting as both reagent and solvent.

The logical precursor for the synthesis of this compound is 6-methoxyphthalazin-1(2H)-one.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol (Analogous)

This protocol is adapted from general procedures for the chlorination of phthalazinones.[6][7]

Materials:

-

6-methoxyphthalazin-1(2H)-one

-

Phosphorus oxychloride (POCl3)

-

Dry toluene (or other high-boiling inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred suspension of 6-methoxyphthalazin-1(2H)-one in dry toluene, add phosphorus oxychloride (3-5 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of POCl3 with atmospheric moisture.

-

Reflux: Provides the necessary activation energy for the chlorination reaction.

-

Pouring onto Ice: Quenches the reaction and hydrolyzes the excess POCl3 in a controlled manner.

-

Neutralization: Ensures the product is in its free base form for efficient extraction into an organic solvent.

The Chemistry of this compound: A Hub for Molecular Diversity

The synthetic utility of this compound lies in the high reactivity of the C1-chloro atom towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen atoms in the phthalazine ring activates the C1 position for nucleophilic attack.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 1-chlorophthalazines proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism of SNAr on 1-chlorophthalazines.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized over the aromatic system, including the nitrogen atoms, which aids in stabilizing this intermediate. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the phthalazine ring is restored, yielding the substituted product.

Scope of Nucleophilic Substitution Reactions

A wide variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of substituted phthalazines.

| Nucleophile Type | Example | Resulting Functional Group |

| N-Nucleophiles | Amines (R-NH2), Hydrazine (N2H4) | Amino-, Hydrazino- |

| O-Nucleophiles | Alcohols (R-OH), Phenols (Ar-OH) | Alkoxy-, Aryloxy- |

| S-Nucleophiles | Thiols (R-SH), Thiophenols (Ar-SH) | Alkylthio-, Arylthio- |

| C-Nucleophiles | Cyanide (CN⁻), Organometallics | Cyano-, Alkyl/Aryl- |

The 6-methoxy group, being an electron-donating group, is expected to have a modest electronic influence on the reactivity of the C1 position. While electron-withdrawing groups generally accelerate SNAr reactions, the activation provided by the ring nitrogens is the dominant factor.[9]

Application in the Synthesis of Bioactive Molecules

The derivatives of 1-chlorophthalazines are precursors to a multitude of biologically active compounds. For instance, the reaction with hydrazine is a key step in the synthesis of hydrazinophthalazines, a class of compounds known for their antihypertensive properties, with hydralazine being a notable example.[6]

Furthermore, the introduction of various amine-containing side chains via nucleophilic substitution has led to the development of potent enzyme inhibitors, such as PARP inhibitors used in cancer therapy.[10]

Exemplary Synthetic Workflow in Drug Discovery

Caption: Role of this compound in a drug discovery workflow.

Conclusion

While specific literature on this compound is limited, its role as a valuable chemical intermediate can be confidently inferred from the well-established chemistry of the 1-chlorophthalazine scaffold. Its straightforward synthesis from the corresponding phthalazinone and the high reactivity of the C1-chloro group towards nucleophilic aromatic substitution make it a powerful tool for the synthesis of diverse molecular libraries. The presence of the 6-methoxy group offers an additional point of modulation for tuning the physicochemical and biological properties of the final compounds. For researchers in drug discovery and medicinal chemistry, this compound represents a strategic starting point for the development of novel and potent therapeutic agents.

References

- Advanced Developments of Different Synthetic Routes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

- A Concise Review on Phthalazine Derivatives and its Biological Activities. PharmaInfo. [Link]

- World Journal of Pharmacy and Pharmaceutical Sciences. WJPPS. [Link]

- Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review.

- Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Semantic Scholar. [Link]

- Synthesis of bioactive molecules containing phthalazine units.

- Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica. [Link]

- Phthalazines bioactive compounds.

- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances. [Link]

- nucleophilic arom

- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

- Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

- Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

- POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

- 1-Chlorophthalazine. PubChem. [Link]

- Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed. [Link]

- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?

Sources

- 1. jocpr.com [jocpr.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of 1-Chloro-6-methoxyphthalazine Derivatives

This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and evaluation methodologies for 1-Chloro-6-methoxyphthalazine derivatives. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Phthalazine Scaffold and the Promise of 1-Chloro-6-methoxy Substitution

Phthalazines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties.[1] The inherent structural features of the phthalazine nucleus make it a versatile scaffold for the design of novel therapeutic agents.[2] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5]

The focus of this guide, this compound, represents a particularly promising starting point for the development of new chemical entities. The presence of a chlorine atom at the 1-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of a diverse array of functional groups and the construction of extensive compound libraries.[5] This synthetic tractability is a key advantage in structure-activity relationship (SAR) studies.

Furthermore, the methoxy group at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. This substituent can also play a crucial role in the molecule's interaction with biological targets, potentially enhancing potency and selectivity. The strategic placement of this electron-donating group can modulate the electronic environment of the phthalazine ring system, thereby influencing its biological activity. Research on related 6-methoxy-1,4-disubstituted phthalazine derivatives has highlighted their potential as potent phosphodiesterase type IV (PDE4) inhibitors, suggesting a strong rationale for exploring their anti-inflammatory capabilities.[1][6]

This guide will delve into the synthetic pathways to access these derivatives, explore their potential in key therapeutic areas, and provide detailed protocols for their biological evaluation.

Synthesis of this compound Derivatives: A Strategic Approach

The synthesis of this compound derivatives typically commences with a precursor bearing the 6-methoxyphthalazin-1(2H)-one core. This intermediate can then be chlorinated to yield the reactive 1-chloro derivative, which serves as a versatile building block for further derivatization.

General Synthetic Workflow

Caption: General synthetic route to 1-substituted-6-methoxyphthalazine derivatives.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 6-Methoxyphthalazin-1(2H)-one

The synthesis of the key intermediate, 6-methoxyphthalazin-1(2H)-one, can be achieved through the cyclocondensation of a suitably substituted phthalic acid derivative with hydrazine hydrate.

-

Reaction Setup: To a solution of 4-methoxyphthalic acid or its corresponding anhydride in a suitable solvent (e.g., ethanol, acetic acid), add hydrazine hydrate.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a suitable solvent, and dried. Further purification can be achieved by recrystallization.

Step 2: Chlorination to this compound

The phthalazinone intermediate is then converted to the reactive 1-chloro derivative.

-

Reaction Setup: A mixture of 6-methoxyphthalazin-1(2H)-one and a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), is prepared.[5]

-

Reaction Conditions: The mixture is heated, often under reflux, until the reaction is complete.

-

Work-up and Purification: The excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously treated with ice water, and the resulting precipitate is filtered, washed, and dried.

Step 3: Nucleophilic Substitution to Generate Derivatives

The this compound is a versatile electrophile that can react with a wide range of nucleophiles to generate a library of derivatives.[5]

-

Reaction Setup: To a solution of this compound in an appropriate solvent (e.g., ethanol, DMF, dioxane), the desired nucleophile (e.g., an amine, thiol, or alcohol) is added, often in the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the HCl generated.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to facilitate the substitution.

-

Work-up and Purification: The product is isolated by precipitation, extraction, or other standard work-up procedures. Purification is typically achieved by column chromatography or recrystallization.

Potential Biological Activities

Based on the extensive research on phthalazine derivatives, this compound derivatives are anticipated to exhibit a range of valuable biological activities.

Anticancer Potential

Phthalazine derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[5][7] The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Plausible Mechanism of Action: Kinase Inhibition

Many phthalazine-based anticancer agents function as kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).

Caption: Inhibition of kinase signaling pathways by phthalazine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Table 1: Cytotoxicity of Representative 1-Chlorophthalazine Derivatives (for comparative purposes)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | MCF-7 | 5.2 | [7] |

| Derivative B | HCT-116 | 8.7 | [8] |

| Derivative C | HepG2 | 10.1 | [9] |

| Doxorubicin | Various | <1 | [8] |

Note: The data presented are for structurally related 1-chlorophthalazine derivatives and serve as a benchmark for potential activity.

Anti-inflammatory Properties

Phthalazine derivatives have shown significant promise as anti-inflammatory agents.[3][10] A key mechanism underlying this activity is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade.[6]

Mechanism of Action: PDE4 Inhibition

PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that has broad anti-inflammatory effects. By inhibiting PDE4, phthalazine derivatives can increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators.

Caption: PDE4 inhibition by phthalazine derivatives leading to anti-inflammatory effects.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Production in Human Whole Blood

This assay is a robust method to assess the in vitro anti-inflammatory activity of compounds.[3]

-

Blood Collection: Collect fresh human blood from healthy volunteers in heparinized tubes.

-

Compound Incubation: Pre-incubate the whole blood with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Add lipopolysaccharide (LPS) to stimulate the production of tumor necrosis factor-alpha (TNF-α).

-

Incubation: Incubate the blood samples for 4-6 hours at 37°C.

-

Plasma Separation: Centrifuge the samples to separate the plasma.

-

TNF-α Quantification: Measure the levels of TNF-α in the plasma using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production and determine the IC₅₀ values.

Antimicrobial Activity

Several studies have reported the antimicrobial potential of phthalazine derivatives against a range of bacterial and fungal pathogens.[4] The incorporation of different substituents on the phthalazine core can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential in drug discovery. Their synthetic accessibility, coupled with the diverse biological activities exhibited by the broader phthalazine family, makes them attractive candidates for further investigation. The strategic combination of the reactive 1-chloro and the modulating 6-methoxy substituents provides a strong foundation for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of 1-substituted-6-methoxyphthalazine derivatives. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways involved in their anticancer, anti-inflammatory, and antimicrobial activities. Furthermore, lead optimization studies, guided by robust structure-activity relationship data, will be essential to advance the most promising candidates towards preclinical and clinical development.

References

- Szadowska, A., Graczyk, J., Kowalczyk, K., & Pakulska, W. (1987). [Studies of anti-inflammatory and analgesic activities of 3-(2-methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-[7][8][11]triazepi no-[1,2-b]phthalazin 1,5-dion]. Acta Poloniae Pharmaceutica, 44(1), 103–106.

- Behalo, M. S., Gad El-Karim, I. A., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 54(6), 3591–3599.

- Haack, T., Krier, M., Luttmann, W., & Müller-Fahrnow, A. (2005). Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones. Bioorganic & Medicinal Chemistry Letters, 15(18), 4173–4177.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2014). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Medicinal Chemistry, 10(8), 799–809.

- Behalo, M. S., Gad El-Karim, I. A., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Scilit.

- Behalo, M. S., Gad El-Karim, I. A., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 9(12), 43-52.

- El-Hashash, M. A., El-Kady, A. Y., Taha, M. A., & El-Shamy, I. E. (2012). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 17(12), 14068–14086.

- Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Azab, A. S. (2012). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Journal of American Science, 8(10), 450-458.

- Carling, R. W., Moore, K. W., & Chambers, R. J. (2005). Phthalazine PDE4 Inhibitors. Part 2. The Synthesis and Biological Evaluation of 6-Methoxy-1,4-disubstituted Derivatives. Bioorganic & Medicinal Chemistry Letters, 15(24), 5436–5440.

- El-Hashash, M. A., El-Kady, A. Y., Taha, M. A., & El-Shamy, I. E. (2012). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).

- Kumar, A., & Singh, P. (2013). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 5(12), 1201-1211.

- Shi, L., Liu, H., & Zhang, J. (2014). Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(4), 1236–1238.

- Upadhyay, R. K., Megha, S. U., & Jain, S. (2009). Synthesis and antibacterial activities of chloro-substituted-1, 3-thiazines. E-Journal of Chemistry, 6(S1), S254-S258.

- El-Gohary, N. S., & Shaaban, M. I. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21334-21352.

- Zhang, X., Li, X., & Zhang, G. (2008). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 13(2), 347–356.

- El-Sayed, R. A., Abdel-Gawad, H., & Abdel-Wahab, B. F. (2020). Novel Green Synthesis of Polyfunctionally Substituted Phthalazines Promoted by Visible Light, DFT Studies and Molecular Docking with Antimicrobial and Antibiofilm Potency. Molecules, 25(22), 5346.

- Carling, R. W., Moore, K. W., & Chambers, R. J. (2005). Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives. Bioorganic & Medicinal Chemistry Letters, 15(24), 5436–5440.

- El-Hashash, M. A., El-Kady, A. Y., Taha, M. A., & El-Shamy, I. E. (2012). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. Journal of the Serbian Chemical Society, 77(3), 347–362.

- Upadhyay, R. K., Megha, S. U., & Jain, S. (2009). Synthesis and Antimicrobial Activity of 1-[2-(10-p-Chlorobenzyl) phenothiazinyl]-3-(substituted aryl)-2-propen-1-ones. E-Journal of Chemistry, 6(S1), S254-S258.

- National Center for Biotechnology Information. (n.d.). 1-Chlorophthalazine. PubChem.

- Böttger, E. C., & Crich, D. (2024). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. International Journal of Molecular Sciences, 25(2), 1083.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine | Scilit [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. iiste.org [iiste.org]

- 10. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 1-Chloro-6-methoxyphthalazine in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

1-Chloro-6-methoxyphthalazine is a versatile heterocyclic building block of significant interest in the landscape of organic synthesis, particularly within medicinal chemistry. Its unique electronic and structural features, characterized by an electron-deficient diazine core and the activating influence of a chlorine atom at the 1-position, render it a highly reactive substrate for a variety of synthetic transformations. The presence of a methoxy group at the 6-position further modulates its reactivity and provides a handle for subsequent functionalization. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Phthalazine Scaffold in Drug Discovery

The phthalazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Phthalazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, potent inhibition of poly(ADP-ribose) polymerase (PARP), vasorelaxant effects, and antimicrobial properties. The strategic importance of the phthalazine nucleus lies in its ability to engage in key hydrogen bonding and π-stacking interactions within biological targets.

This compound emerges as a key intermediate in the synthesis of functionalized phthalazine derivatives. The chlorine atom at the 1-position serves as a versatile leaving group, readily displaced by a variety of nucleophiles. This reactivity is the cornerstone of its utility, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures. The methoxy group at the 6-position, an electron-donating group, influences the regioselectivity of reactions and can be a site for further modification, for instance, through demethylation to reveal a phenol for subsequent derivatization.

Synthesis of this compound: A Reliable Protocol

The most common and efficient method for the synthesis of this compound involves the chlorination of the corresponding 6-methoxyphthalazin-1(2H)-one. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds via the conversion of the lactam functionality of the phthalazinone into a chloro-substituted diazine.

Diagram of the Synthetic Pathway

The Phthalazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The phthalazine core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have allowed for the development of a diverse array of therapeutic agents targeting a wide range of biological targets. This technical guide provides a comprehensive overview of the medicinal chemistry of phthalazine derivatives, delving into their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications. We will explore the chemical versatility of the phthalazine nucleus, detailing key synthetic strategies that enable the creation of complex and targeted molecules. Furthermore, this guide will dissect the mechanisms of action of prominent phthalazine-based drugs, with a particular focus on their roles as kinase inhibitors in oncology and as histamine receptor antagonists in allergy and inflammation. Through detailed experimental protocols, illustrative pathway diagrams, and curated data summaries, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this fertile area of medicinal chemistry.

The Phthalazine Core: A Foundation for Therapeutic Innovation

Phthalazine is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1] The presence of the diazine ring fused to a benzene ring imparts a unique combination of rigidity, planarity, and hydrogen bonding capabilities, making it an ideal pharmacophore for interacting with various biological targets. The versatility of the phthalazine nucleus allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This adaptability has led to the development of a multitude of phthalazine derivatives with applications as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive agents.[1][2]

The fundamental structure of phthalazine is depicted below:

Caption: The core chemical structure of phthalazine.

Synthetic Strategies: Building the Phthalazine Scaffold

The synthesis of phthalazine derivatives is a well-established field, with numerous methods available to construct the core ring system and introduce diverse functionalities. A common and versatile starting point is the use of phthalic anhydride or its derivatives.

Synthesis of the Key Intermediate: 1,4-Dichlorophthalazine

A pivotal intermediate in the synthesis of many phthalazine-based drugs is 1,4-dichlorophthalazine. This compound serves as a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of various substituents at the 1 and 4 positions.

Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine

This protocol describes the synthesis of 1,4-dichlorophthalazine from phthalhydrazide.

Materials:

-

Phthalhydrazide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of phthalhydrazide (1.0 equivalent) in N,N-dimethylformamide (2.0 mL), add phosphorus oxychloride (~3.0 equivalents) dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is heated to 80 °C and stirred for 2-4 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and slowly poured into a saturated aqueous solution of sodium bicarbonate to neutralize the excess POCl₃.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1,4-dichlorophthalazine as a yellow solid.[3]

Caption: General synthetic workflow for 1,4-disubstituted phthalazines.

Pharmacological Applications: A Spectrum of Therapeutic Potential

The structural versatility of the phthalazine scaffold has been exploited to develop drugs for a wide range of diseases. This section will focus on two prominent areas: oncology and allergy/inflammation.

Anticancer Activity: Targeting Kinase Signaling

A significant number of phthalazine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[4] Uncontrolled angiogenesis is a hallmark of cancer, as it supplies tumors with the nutrients and oxygen required for growth and metastasis. Therefore, inhibiting VEGFR-2 is a validated strategy for cancer therapy.

Mechanism of Action:

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades that promote endothelial cell proliferation, migration, and survival.[4][6] Phthalazine-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing the transfer of phosphate to downstream substrates.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by phthalazine derivatives.

Structure-Activity Relationship (SAR) Insights:

SAR studies have revealed key structural features that contribute to the potent VEGFR-2 inhibitory activity of phthalazine derivatives. For instance, the presence of a substituted aniline or a similar aromatic moiety at the 1-position of the phthalazine ring is often crucial for activity. The nature and position of substituents on this aromatic ring can significantly impact potency and selectivity.

Quantitative Data Summary:

The following table summarizes the in vitro VEGFR-2 inhibitory activity (IC₅₀) of a selection of phthalazine derivatives from recent literature.

| Compound ID | R¹ Substituent at Position 1 | R² Substituent at Position 4 | VEGFR-2 IC₅₀ (µM) | Reference |

| 1a | 4-Chloro-3-(trifluoromethyl)phenylamino | H | 0.148 | [7] |

| 1b | 4-Methylphenylamino | H | 0.196 | [7] |

| 2a | 4-Fluorophenylamino | 4-Morpholinyl | 0.08 | [8] |

| 2b | Phenylamino | 4-Morpholinyl | 0.10 | [8] |

| 3a | 4-(4-methylpiperazin-1-yl)phenyl | H | 0.41 | [9] |

| 3b | 4-(4-ethylpiperazin-1-yl)phenyl | H | 0.38 | [9] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the inhibitory activity of a test compound against VEGFR-2.

Materials:

-

Recombinant Human VEGFR-2 kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer

-

Test compound (phthalazine derivative)

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

96-well white opaque plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the kinase buffer, the diluted test compound, and the VEGFR-2 enzyme. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.[1][10]

Anti-inflammatory and Antihistaminic Activity

Phthalazine derivatives have also been successfully developed as anti-inflammatory and antihistaminic agents. Azelastine, a prominent example, is a potent H1 receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.

Histamine is a key mediator of allergic and inflammatory responses. Upon its release from mast cells, it binds to H1 receptors on various cell types, leading to symptoms such as itching, sneezing, and vasodilation.

Mechanism of Action:

Azelastine and related phthalazine derivatives act as inverse agonists at the histamine H1 receptor.[5][11] They bind to the receptor and stabilize its inactive conformation, thereby preventing the binding of histamine and the subsequent downstream signaling events.[6] In addition to its H1 receptor antagonism, azelastine has been shown to possess mast cell stabilizing properties, inhibiting the release of histamine and other inflammatory mediators.[1][10]

Caption: Simplified histamine H1 receptor signaling and the antagonistic action of Azelastine.

Case Studies: Phthalazine-Based Drugs in the Clinic

Olaparib: A PARP Inhibitor for Cancer Therapy

Olaparib is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancers, particularly those with mutations in the BRCA1 and BRCA2 genes.

Mechanism of Action: Synthetic Lethality

PARP enzymes are crucial for the repair of single-strand DNA breaks.[12] In normal cells, if PARP is inhibited, these single-strand breaks can escalate to double-strand breaks during DNA replication, which can then be repaired by the homologous recombination repair (HRR) pathway.[13] However, in cancer cells with BRCA1/2 mutations, the HRR pathway is deficient. Inhibition of PARP in these cells leads to an accumulation of unrepaired double-strand breaks, resulting in genomic instability and cell death.[12][13] This concept, where the simultaneous loss of two pathways is lethal while the loss of either one alone is not, is known as synthetic lethality.

Caption: The mechanism of synthetic lethality induced by Olaparib in BRCA-mutated cancer cells.

Azelastine: An Antihistamine for Allergic Conditions

Azelastine is a second-generation antihistamine that is widely used for the symptomatic relief of allergic rhinitis and conjunctivitis.

Synthesis of Azelastine:

The synthesis of azelastine hydrochloride involves a multi-step process. A key step is the condensation reaction between 1-methylhexahydro-4H-azepinone hydrochloride and benzoyl hydrazine to form an acylhydrazone. This is followed by a reduction and subsequent condensation with 2-(p-chlorobenzoyl)benzoic acid to yield azelastine.[8]

Experimental Protocol: Synthesis of Azelastine Hydrochloride (Conceptual Outline)

-

Acylhydrazone Formation: React 1-methylhexahydro-4H-azepinone hydrochloride with benzoyl hydrazine.[8]

-

Reduction: The resulting acylhydrazone is reduced, for example, using potassium borohydride.[8]

-

Acidolysis: The reduced product undergoes acidolysis.[8]

-

Condensation: The acidolysis product is condensed with 2-(p-chlorobenzoyl)benzoic acid to form azelastine, which is then converted to its hydrochloride salt.[8]

Conclusion and Future Perspectives

The phthalazine scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets have solidified its status as a privileged structure in medicinal chemistry. The success of drugs like Olaparib and Azelastine highlights the vast potential of this heterocyclic system.

Future research in this area will likely focus on several key aspects:

-